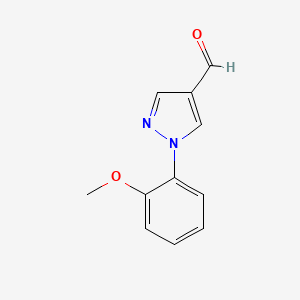

1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-7-9(8-14)6-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYPVLUGOKWAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589683 | |

| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013835-99-8 | |

| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved pharmaceuticals.[1][2] The pyrazole ring system is a privileged scaffold due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.[3][4] The introduction of a formyl group at the 4-position of the pyrazole ring, as in this compound, provides a versatile synthetic handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries.

Physicochemical Properties

This compound is a solid at room temperature.[5] While specific experimental data for this exact molecule is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |

| Molecular Weight | 202.21 g/mol | [5] |

| Appearance | White to off-white solid | Predicted based on analogs |

| Melting Point | Estimated 65-75 °C | Based on 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde (64-70 °C)[6] |

| Solubility | Soluble in methanol, ethanol, chloroform, and dichloromethane | Predicted based on 5-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde[7] |

| CAS Number | 293309-36-7 | [8] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[10][11][12]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

-

Formation of the Vilsmeier Reagent: DMF, a mild formylating agent, is activated by an acid chloride, most commonly POCl₃, to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[10][12]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring, formed in situ from a phenylhydrazone precursor, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[12]

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol for Synthesis

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[13][14]

Step 1: Synthesis of the Hydrazone Precursor

-

To a solution of 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add an appropriate ketone, such as acetone (1.0 eq), to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the hydrazone precursor.

Step 2: Vilsmeier-Haack Formylation and Cyclization

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

-

Cool the flask to 0 °C in an ice bath and add phosphoryl chloride (POCl₃) (2.0 eq) dropwise with constant stirring.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add the hydrazone precursor (1.0 eq) to the reaction mixture in small portions.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached.

-

The solid product will precipitate out. Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol or purify by column chromatography using a silica gel stationary phase and an ethyl acetate/hexane mobile phase to obtain pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl and pyrazole rings, the aldehyde proton, and the methoxy group protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |

| Pyrazole H-5 | 8.1 - 8.3 | Singlet |

| Pyrazole H-3 | 7.9 - 8.1 | Singlet |

| Methoxyphenyl (aromatic) | 6.9 - 7.6 | Multiplets |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the pyrazole ring carbons, and the methoxyphenyl ring carbons.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 183 - 186 |

| Pyrazole C-3 | 150 - 155 |

| Pyrazole C-5 | 135 - 140 |

| Pyrazole C-4 | 110 - 115 |

| Methoxyphenyl (C-O) | 155 - 160 |

| Methoxyphenyl (other aromatic) | 110 - 135 |

| Methoxy (-OCH₃) | 55 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the aldehyde carbonyl stretching vibration.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1680 - 1700 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=C, C=N (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O (ether) | 1230 - 1270 | Strong |

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.21 g/mol ).

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the 4-position of the pyrazole ring is a versatile handle for a variety of chemical transformations, making this compound a valuable intermediate in organic synthesis.

-

Condensation Reactions: The aldehyde can readily undergo condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form a variety of derivatives, including chalcones and pyrazolyl-substituted acrylonitriles.

-

Reductive Amination: It can be converted to the corresponding amine via reductive amination, providing a route to pyrazole-containing diamines and polyamines.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, further expanding the range of accessible derivatives.

-

Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into various vinyl-substituted pyrazoles.

Caption: Synthetic utility of the pyrazole-4-carbaldehyde core.

Applications in Drug Discovery and Development

The 1-aryl-1H-pyrazole scaffold is a key pharmacophore in a number of clinically used drugs and investigational agents.[15] The versatility of the 4-carbaldehyde group allows for the synthesis of large and diverse libraries of compounds for screening against various biological targets.

-

Anticancer Agents: Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation.[2] The 1-aryl-1H-pyrazole scaffold has been incorporated into inhibitors of kinases, topoisomerases, and other cancer-related enzymes.[15]

-

Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 1-aryl-1H-pyrazole-4-carbaldehyde are promising candidates for the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

-

Antimicrobial Agents: The pyrazole nucleus has been identified in compounds with significant antibacterial and antifungal activity. The ability to easily modify the 4-position of the pyrazole ring allows for the fine-tuning of antimicrobial potency and spectrum.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the rich reactivity of the aldehyde functional group, makes it an attractive starting material for the creation of diverse molecular architectures. The proven track record of the pyrazole scaffold in medicinal chemistry further underscores the importance of this compound as a platform for the development of novel therapeutic agents.

References

- El-Kashef, H., et al. (2006). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2006(xi), 76-112.

-

Chem-Impex. (n.d.). 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Patil, P. G., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3576.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

- Nguyen, T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(42), 37829–37841.

-

BIOSYNCE. (n.d.). 5-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS 199682-73-0. Retrieved from [Link]

-

ResearchGate. (2022). Representative drugs containing the pyrazole scaffold. Retrieved from [Link]

- Pathania, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035.

- Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933.

-

Semantic Scholar. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

- Bieliauskas, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782.

-

Chemsrc. (n.d.). CAS#:1013835-99-8 | this compound. Retrieved from [Link]

-

ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

- Reddy, T. S., et al. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(1), 374-385.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. biosynce.com [biosynce.com]

- 8. CAS#:1013835-99-8 | this compound | Chemsrc [chemsrc.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth examination of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its synthesis, structural elucidation, and its role as a versatile precursor for developing novel therapeutic agents. The pyrazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound distinguished by a pyrazole ring substituted with a 2-methoxyphenyl group at the N1 position and a formyl (aldehyde) group at the C4 position. The aldehyde group is a key reactive handle, enabling a wide array of subsequent chemical transformations, while the N1-substituent significantly influences the molecule's steric and electronic properties, which can modulate the biological activity of its derivatives.[4]

| Property | Value | Source |

| CAS Number | Not explicitly found; MDL Number is available | |

| MDL Number | MFCD09864239 | |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| Appearance | Solid | |

| InChI Key | XMYPVLUGOKWAFL-UHFFFAOYSA-N | |

| SMILES | COc1ccccc1-n2cc(C=O)cn2 |

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 1-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.[6] The process involves two critical stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution onto the pyrazole precursor.

Mechanism and Rationale

The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7] This reagent is a potent electrophile that attacks the electron-rich C4 position of the N-substituted pyrazole ring. The choice of POCl₃ and DMF is based on their reliability and effectiveness in generating the active formylating agent under relatively mild conditions. The subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of this compound.

Caption: Workflow for Vilsmeier-Haack formylation.

Step-by-Step Experimental Protocol (General)

This protocol is a generalized procedure based on established methods for pyrazole formylation.[5][6] Researchers should optimize reaction times, temperatures, and stoichiometry for the specific substrate.

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cautiously add phosphorus oxychloride (POCl₃, ~3-4 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0-10 °C.

-

Vilsmeier Reagent Formation: Stir the mixture at a low temperature until a viscous, white precipitate (the Vilsmeier reagent) is formed.

-

Substrate Addition: Dissolve the starting material, 1-(2-methoxyphenyl)-1H-pyrazole (1 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 70-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours (4-24 h).[5][6]

-

Quenching and Workup: After completion, cool the reaction mixture in an ice bath and carefully pour it into a beaker of crushed ice and water.

-

Neutralization: Basify the aqueous solution with a suitable base (e.g., solid Na₂CO₃ or NaOH solution) to a pH > 9 to hydrolyze the intermediate and precipitate the product.[6]

-

Isolation and Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed. The following analytical techniques are standard for the characterization of such heterocyclic aldehydes, with expected data patterns derived from analogous structures reported in the literature.[5][6]

| Technique | Purpose | Expected Observations |

| ¹H-NMR | Proton environment analysis | - A singlet for the aldehyde proton (-CHO) at ~9.8-10.1 ppm. - Singlets or doublets for the pyrazole ring protons. - Multiplets in the aromatic region ( ~6.9-7.8 ppm) for the methoxyphenyl group. - A singlet for the methoxy (-OCH₃) protons at ~3.8-3.9 ppm.[5][6] |

| ¹³C-NMR | Carbon skeleton analysis | - A signal for the aldehyde carbonyl carbon at ~183-185 ppm. - Signals for the pyrazole and aromatic carbons in the ~110-160 ppm range. - A signal for the methoxy carbon at ~55 ppm.[5] |

| FT-IR | Functional group identification | - A strong, sharp carbonyl (C=O) stretching band for the aldehyde at ~1660-1700 cm⁻¹.[5][6] |

| HRMS | Exact mass determination | - The molecular ion peak corresponding to the exact mass of C₁₁H₁₀N₂O₂ to confirm the molecular formula.[6] |

Role in Drug Discovery and Development

The pyrazole core is a cornerstone in medicinal chemistry, and this compound serves as a critical intermediate for creating more complex and potent drug candidates.[1][2] The aldehyde functionality allows for its use in various synthetic transformations to build diverse molecular libraries.

Synthetic Utility

The aldehyde group is highly versatile for reactions such as:

-

Condensation Reactions: Reacting with amines to form Schiff bases, which can be further modified or act as ligands.

-

Reductive Amination: Forming substituted amine derivatives.

-

Wittig Reaction: Creating carbon-carbon double bonds.

-

Multicomponent Reactions: Serving as a key component in the rapid assembly of complex heterocyclic systems like pyranopyrazoles.[4]

Therapeutic Potential of Pyrazole Derivatives

The strategic modification of the pyrazole-4-carbaldehyde scaffold has led to the development of compounds with a wide spectrum of biological activities.

Caption: From scaffold to therapeutic candidates.

-

Anti-inflammatory Agents: Many pyrazole-containing compounds are known to exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1][8]

-

Anticancer Therapeutics: The pyrazole nucleus is present in numerous kinase inhibitors used in cancer therapy, highlighting its importance in targeting key signaling pathways.[1][2]

-

Antimicrobial Compounds: Derivatives have shown promise as antibacterial and antifungal agents, providing a scaffold for developing new treatments against resistant pathogens.[3][7]

By modifying the aldehyde group of this compound, researchers can synthesize novel derivatives and screen them for these and other biological activities, making it an invaluable tool in the drug discovery pipeline.[9]

References

-

Butkevičius, E., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

-

Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

-

Butkevičius, E., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

-

Gouda, M. A., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Request PDF. (n.d.). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

Al-Majedy, Y. K., et al. (2017). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

-

Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Thomas, L. H., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ijpsrr.com. Available at: [Link]

-

de Oliveira, A. C., et al. (2016). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design. Available at: [Link]

-

Request PDF. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemmethod.com [chemmethod.com]

- 8. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Abstract: This guide provides a comprehensive technical overview of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide an in-depth look at its synthesis via the Vilsmeier-Haack reaction, detail its chemical reactivity, and explore its applications as a versatile precursor in drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

Core Physicochemical Properties and Structural Analysis

This compound is a solid, aromatic heterocyclic compound. Its structure, featuring a pyrazole ring substituted with a methoxyphenyl group at the N1 position and a formyl (aldehyde) group at the C4 position, makes it a valuable intermediate for further chemical modification. The electronic interplay between the electron-rich methoxyphenyl group, the aromatic pyrazole core, and the electron-withdrawing aldehyde function dictates its reactivity and potential applications.

Key Compound Data

A summary of the essential properties for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| IUPAC Name | 1-(2-methoxyphenyl)pyrazole-4-carbaldehyde | [1] |

| CAS Number | 1013835-99-8 | [1] |

| Physical Form | Solid | |

| InChI Key | XMYPVLUGOKWAFL-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccccc1-n2cc(C=O)cn2 | [2] |

Structural Representation

The two-dimensional structure of the molecule highlights the key functional groups that are central to its chemical utility.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[3][4] This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] The process involves the reaction of a substituted pyrazole precursor with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Experimental Choice: The Vilsmeier-Haack reaction is preferred due to its high efficiency in introducing a formyl group onto the C4 position of the pyrazole ring, which is activated for electrophilic substitution. The choice of DMF and POCl₃ is standard for generating the reactive electrophile, the chloroiminium ion ([CH(Cl)=N(CH₃)₂]⁺).

General Synthesis Workflow

The transformation of a suitable precursor to the final product follows a well-defined pathway involving electrophilic aromatic substitution.

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is a representative procedure adapted from established methods for synthesizing similar pyrazole-4-carbaldehydes.[3][5][6]

Self-Validating System: The success of each step can be monitored. The formation of the Vilsmeier reagent is visually confirmed by the formation of a viscous, often white, mixture. Reaction progress is monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed by spectroscopic analysis.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (Argon or Nitrogen), cool dry N,N-dimethylformamide (DMF, 4 eq.) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir the mixture at this temperature until a viscous, white Vilsmeier reagent is formed.[3]

-

Substrate Addition: Dissolve the starting material, 1-(2-methoxyphenyl)-1H-pyrazole (1 eq.), in a minimal amount of dry DMF or another suitable dry solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress using TLC until the starting material is consumed (typically 12-24 hours).

-

Workup (Hydrolysis): Cool the reaction mixture in an ice bath. Carefully pour the mixture onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.[5]

Protocol for Structural Characterization (¹H NMR)

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Based on analogous structures, the spectrum should exhibit characteristic signals[6]:

-

A singlet for the aldehyde proton (-CHO) around δ 9.8-10.1 ppm.

-

Singlets for the two pyrazole ring protons (H3 and H5) between δ 8.0-8.5 ppm.

-

A multiplet pattern for the four protons of the methoxyphenyl ring between δ 6.9-7.8 ppm.

-

A singlet for the methoxy group (-OCH₃) protons around δ 3.8-3.9 ppm.

-

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its role as a versatile chemical intermediate. The aldehyde functional group is a gateway to a vast array of chemical transformations, allowing for the synthesis of more complex molecules with potential therapeutic value.

Expertise & Experience: The aldehyde at the C4 position is readily accessible for nucleophilic attack, making it an ideal handle for derivatization. This strategic placement allows for the extension of the molecular scaffold to explore structure-activity relationships (SAR) in drug design programs. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[7][8][9]

Key Derivatization Pathways

The aldehyde moiety can be transformed into various other functional groups, serving as a launchpad for building molecular diversity.

Caption: Key reaction pathways for derivatizing the aldehyde group.

Role in Medicinal Chemistry

Pyrazole-containing compounds are privileged structures in pharmacology. The N-heterocyclic core can engage in hydrogen bonding and other non-covalent interactions with biological targets. The ability to easily synthesize and modify pyrazole-4-carbaldehydes makes them attractive starting points for generating libraries of compounds for high-throughput screening.[10] Their utility has been demonstrated in the development of agents targeting a range of diseases.

Safety, Handling, and Storage

Trustworthiness: The following safety information is compiled from authoritative sources and provides a reliable basis for risk assessment in a laboratory setting.[1][11]

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11][12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[12]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined profile. Its straightforward synthesis, coupled with the high reactivity of its aldehyde group, establishes it as a cornerstone intermediate for synthetic and medicinal chemists. The insights and protocols provided in this guide serve as a robust resource for professionals seeking to leverage this molecule's potential in research and the development of novel chemical entities.

References

-

PubChem. This compound. [Link]

-

Chemsrc. CAS#:1013835-99-8 | this compound. [Link]

-

PubChemLite. This compound. [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. [Link]

-

ResearchGate. Pyrazole-4-carbaldehyde derivatives. [Link]

-

Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

-

ResearchGate. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

National Institutes of Health. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

-

Journal of Advanced Scientific Research. A comprehensive review on pyrazole containing compounds as a potential medicinal agent. [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

Sources

- 1. This compound | C11H10N2O2 | CID 17604153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciensage.info [sciensage.info]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound. This compound represents a significant class of heterocyclic aldehydes, which are pivotal building blocks in the synthesis of novel pharmaceutical agents and functional materials.[1][2] Our focus extends beyond mere procedural steps; we delve into the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logical framework that ensures an unambiguous structural assignment. This document serves as both a practical guide for laboratory application and a reference for understanding the principles of modern chemical characterization.

Strategic Overview: Synthesis and Elucidation

The structural confirmation of a synthesized compound is the cornerstone of chemical research, validating the outcome of a reaction and ensuring the integrity of subsequent studies. The elucidation of this compound is a multi-faceted process where data from orthogonal analytical techniques are integrated to build an irrefutable structural proof.

Contextual Synthesis: The Vilsmeier-Haack Reaction

Understanding the synthetic origin of a molecule provides crucial context for its structural analysis. This compound is most commonly synthesized via the Vilsmeier-Haack reaction.[2][3] This method is the gold standard for the formylation of electron-rich aromatic and heterocyclic systems, such as pyrazoles.[1][2] The reaction employs a Vilsmeier reagent, an electrophilic species typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), which attacks the electron-dense C4 position of the pyrazole ring.[2]

The choice of this reaction is deliberate: its high regioselectivity for the C4 position of the 1-substituted pyrazole ring minimizes the formation of isomeric byproducts, simplifying purification and subsequent analysis.

The Elucidation Workflow: A Self-Validating System

A robust structural elucidation strategy relies on a logical sequence of analyses where each result corroborates the others. This creates a self-validating system that minimizes ambiguity. The molecular formula is first confirmed by high-resolution mass spectrometry, followed by the identification of functional groups using infrared spectroscopy. Finally, the precise connectivity of the molecular framework is mapped out using one- and two-dimensional nuclear magnetic resonance spectroscopy.

Mass Spectrometry: Defining the Molecular Formula

Mass spectrometry (MS) is the initial and most critical step, providing the molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition of the molecule.[4]

Experimental Protocol

-

Instrumentation : An Electron Ionization (EI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation : A dilute solution (approx. 1 mg/mL) of the purified compound is prepared in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition : The sample is introduced via direct infusion or GC/LC inlet. For HRMS, the instrument is calibrated to ensure high mass accuracy.

Data Interpretation

The primary goal is to identify the molecular ion peak [M]⁺. For this compound, the expected data are as follows:

| Parameter | Expected Value | Rationale & Confirmation |

| Empirical Formula | C₁₁H₁₀N₂O₂ | Derived from the known structure. |

| Molecular Weight | 202.21 g/mol | Sum of atomic weights. |

| [M]⁺ (Low Res) | m/z 202 | Corresponds to the integer molecular weight. |

| [M+H]⁺ (HRMS) | m/z 203.0815 | Calculated for [C₁₁H₁₁N₂O₂]⁺. HRMS confirms the elemental composition with high precision, distinguishing it from other potential formulas with the same nominal mass.[3] |

Fragmentation Analysis : The fragmentation pattern in EI-MS provides structural clues. Pyrazole rings are known to undergo characteristic cleavages, such as the loss of HCN (27 Da) or N₂ (28 Da).[5][6] The bond between the pyrazole and the methoxyphenyl ring is also a likely point of cleavage, yielding fragments corresponding to both heterocyclic and aromatic moieties.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4][7]

Experimental Protocol

-

Instrumentation : Fourier-Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation : The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation

The IR spectrum confirms the presence of the key aldehyde and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3150 | C-H Stretch | Aromatic & Pyrazole C-H | Confirms the presence of sp² C-H bonds. |

| ~2830-2950 | C-H Stretch | Methoxy (-OCH₃) | Indicates the aliphatic C-H bonds of the methyl group. |

| ~2720 & ~2820 | C-H Stretch | Aldehyde (-CHO) | A pair of weak bands, known as a Fermi doublet, is characteristic of an aldehyde C-H stretch and is highly diagnostic.[3] |

| ~1670-1695 | C=O Stretch | Aldehyde Carbonyl | A strong, sharp absorption band confirming the aldehyde group. This is one of the most prominent peaks in the spectrum.[1][3] |

| ~1500-1600 | C=C & C=N Stretch | Aromatic & Pyrazole Rings | Multiple bands indicating the presence of the aromatic and heterocyclic ring systems.[7] |

| ~1240-1260 | C-O Stretch | Aryl Ether | Strong band indicating the C-O bond of the methoxy group attached to the phenyl ring.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[8][9] Through a combination of ¹H, ¹³C, and 2D NMR experiments, the precise connectivity and spatial relationships of all atoms can be determined.

Experimental Protocol

-

Instrumentation : 300 MHz or higher field NMR spectrometer.

-

Sample Preparation : 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their neighboring protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.9 - 10.1 | Singlet (s) | 1H | Aldehyde H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond.[1][10] |

| 8.1 - 8.3 | Singlet (s) | 1H | Pyrazole H5 | The proton at the C5 position of the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen and the C4-aldehyde group.[3] |

| 7.8 - 8.0 | Singlet (s) | 1H | Pyrazole H3 | The proton at the C3 position of the pyrazole ring. |

| 7.3 - 7.6 | Multiplet (m) | 2H | Ar-H | Protons on the 2-methoxyphenyl ring. |

| 6.9 - 7.1 | Multiplet (m) | 2H | Ar-H | Protons on the 2-methoxyphenyl ring. |

| 3.8 - 3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) | The three equivalent protons of the methyl group appear as a sharp singlet.[3] |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Predicted δ (ppm) | Assignment | Rationale |

| 183 - 186 | Aldehyde C=O | The carbonyl carbon is the most deshielded carbon in the spectrum.[1][3] |

| 155 - 158 | Ar C-O | The aromatic carbon directly attached to the electron-donating methoxy group. |

| 140 - 145 | Pyrazole C3/C5 | Chemical shifts for the protonated carbons of the pyrazole ring.[8][11] |

| 130 - 135 | Pyrazole C3/C5 | Assignments can be confirmed with 2D NMR. |

| 110 - 132 | Ar-C & Pyrazole C4 | Signals for the remaining aromatic carbons and the C4 carbon of the pyrazole, which is attached to the aldehyde. |

| 55 - 56 | Methoxy (-OCH₃) | The carbon of the methoxy group is in the typical range for an sp³ carbon attached to oxygen.[3] |

2D NMR: Unambiguous Confirmation

While 1D NMR provides the fundamental data, 2D NMR experiments like HSQC and HMBC are used to definitively connect the pieces.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is the key experiment for mapping the complete molecular structure. It shows correlations between protons and carbons over two or three bonds.[3] Key expected correlations include:

-

The aldehyde proton (~10.0 ppm) will show a correlation to the pyrazole C4 and C5 carbons.

-

The pyrazole H5 proton (~8.2 ppm) will show correlations to the pyrazole C3, C4, and the aldehyde carbonyl carbon.

-

The methoxy protons (~3.9 ppm) will show a correlation to the aromatic C-O carbon (~156 ppm), confirming the position of the methoxy group.[3]

-

Conclusion: A Consolidated Structural Proof

The structural elucidation of this compound is achieved through the systematic integration of data from multiple spectroscopic techniques. High-resolution mass spectrometry confirms the elemental formula of C₁₁H₁₀N₂O₂. Infrared spectroscopy validates the presence of the critical aldehyde carbonyl (~1680 cm⁻¹), aromatic rings, and aryl ether functional groups.[3] Finally, ¹H and ¹³C NMR spectroscopy, corroborated by 2D correlation experiments, provide an unequivocal map of the atomic connectivity, confirming the 1,2,4-substitution pattern of the pyrazole ring and the ortho-position of the methoxy group on the N1-phenyl substituent. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides a solid foundation for any further research or development involving this valuable heterocyclic building block.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available from: [Link]

- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Benchchem.

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]

-

Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. Available from: [Link]

-

Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. Available from: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link]

- Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide. Benchchem.

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

- Technical Support Center: Spectroscopic Analysis of Pyrazoles. Benchchem.

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]

-

Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available from: [Link]

-

Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. ResearchGate. Available from: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

-

Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available from: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

Sources

- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. chemmethod.com [chemmethod.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its physicochemical properties, spectroscopic characterization, robust synthesis protocols, and its reactivity as a versatile intermediate. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its application in advanced scientific research.

Introduction: The Significance of the N-Arylpyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds and functional materials.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties.[1][2][3] The substitution pattern on the pyrazole ring is critical for modulating this activity. Specifically, N-aryl substitution, as seen in the topic compound, often enhances potency and influences pharmacokinetic properties. The addition of a carbaldehyde group at the C4-position introduces a highly versatile functional handle, enabling a multitude of subsequent chemical transformations for library synthesis and lead optimization.[4][5]

This compound combines three key features:

-

The Pyrazole Core: A stable aromatic heterocycle known for its diverse biological activities.

-

The N-(2-Methoxyphenyl) Substituent: This group influences the molecule's conformation and electronic properties, potentially facilitating specific interactions with biological targets.

-

The C4-Carbaldehyde Group: A reactive site for derivatization, making it an invaluable intermediate for constructing more complex molecular architectures.

This guide will serve as a foundational resource for leveraging these features in a research and development context.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The properties of this compound are summarized below.

Key Identifiers and Properties

A summary of the key chemical identifiers and physical properties for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [6] |

| Molecular Weight | 202.21 g/mol | |

| Canonical SMILES | COc1ccccc1n2cc(C=O)cn2 | [6] |

| InChI Key | XMYPVLUGOKWAFL-UHFFFAOYSA-N | |

| CAS Number | Not publicly available for this specific isomer. | |

| Physical Form | Solid |

Spectroscopic Data Interpretation

While a specific experimental spectrum for this exact compound is not publicly available, data from closely related analogs allows for a reliable prediction of its key spectroscopic features.[7][8][9]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) will appear as a sharp singlet significantly downfield, typically between δ 9.8 and 10.1 ppm.[7][8] The two pyrazole ring protons will appear as singlets, likely in the δ 8.0-8.5 ppm region. The four protons of the methoxyphenyl ring will appear as a complex multiplet between δ 6.9 and 7.6 ppm. The methoxy (-OCH₃) group protons will be a sharp singlet around δ 3.8-3.9 ppm.[7]

-

¹³C NMR (Carbon NMR): The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at ~183-185 ppm.[8] The pyrazole and phenyl ring carbons will resonate in the aromatic region (~110-160 ppm). The methoxy carbon will be observed upfield, around δ 55-56 ppm.[7][9]

-

IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum will be a strong C=O stretching band for the aldehyde, typically appearing around 1660-1700 cm⁻¹.[7][8] Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₀N₂O₂ with a molecular ion peak [M+H]⁺ at approximately m/z 203.0815.[6]

Synthesis and Manufacturing

The most reliable and widely adopted method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12] This reaction is an efficient and mild method for the formylation of electron-rich aromatic and heterocyclic compounds.[11][13][14]

Synthetic Pathway Overview

The synthesis involves a two-step process:

-

Formation of the Precursor: Synthesis of the starting material, 1-(2-methoxyphenyl)-1H-pyrazole. This is typically achieved through a condensation reaction between (2-methoxyphenyl)hydrazine and a suitable three-carbon synthon like 1,1,3,3-tetramethoxypropane.

-

Vilsmeier-Haack Formylation: The subsequent formylation of 1-(2-methoxyphenyl)-1H-pyrazole at the electron-rich C4-position to yield the target aldehyde.[11]

The logical workflow for this synthesis is depicted in the diagram below.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of the pyrazole precursor. It is adapted from established procedures for similar heterocyclic systems.[7][9]

Materials:

-

1-(2-methoxyphenyl)-1H-pyrazole (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent, and reagent)

-

Phosphorus oxychloride (POCl₃) (2.0-4.0 eq)

-

Dichloromethane (DCM) or Chloroform (CHCl₃) (solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reagent Preparation (Causality): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (approx. 5 volumes relative to the pyrazole). Cool the flask to 0 °C in an ice bath.

-

Expert Insight: Anhydrous conditions are critical. Water will rapidly quench the Vilsmeier reagent, halting the reaction and reducing yield.[8]

-

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. A thick, white precipitate of the Vilsmeier reagent (chloromethyliminium salt) may form.[7][13]

-

Expert Insight: The dropwise addition at low temperature is a crucial safety measure to control the exothermic reaction between POCl₃ and DMF.

-

-

Substrate Addition: After stirring the Vilsmeier reagent at 0 °C for 30 minutes, add a solution of 1-(2-methoxyphenyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

-

Reaction: Allow the reaction to warm to room temperature, then heat to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Expert Insight: Heating is necessary to drive the electrophilic substitution on the relatively electron-rich pyrazole ring. The C4 position is the most nucleophilic and is preferentially formylated.[11]

-

-

Workup & Quenching: After the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water.

-

Expert Insight: This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes any remaining reactive Vilsmeier reagent. This is a highly exothermic process that must be done with caution.

-

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product often precipitates as a solid. If it remains oily, extract the aqueous layer three times with a suitable organic solvent like DCM or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Reactivity and Derivatization Potential

The aldehyde functionality is a cornerstone of organic synthesis, acting as an electrophilic handle for numerous C-C and C-N bond-forming reactions. This makes this compound a valuable starting point for generating a diverse library of compounds.

Key reactions include:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Selective reduction to the primary alcohol can be achieved with mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides access to a wide range of amine derivatives.

-

Condensation Reactions: As an electrophile, it readily undergoes condensation with nucleophiles. This includes:

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form substituted alkenes, which can be starting points for further cyclizations.[15]

-

Aldol-type/Claisen-Schmidt Condensation: Reaction with enolates from ketones or esters to form α,β-unsaturated carbonyl compounds (chalcones), which are themselves important pharmacophores.[1][15]

-

The diagram below illustrates these key derivatization pathways.

Caption: Key synthetic transformations of the pyrazole-4-carbaldehyde.

Applications in Drug Discovery and Materials Science

Pyrazole-4-carbaldehyde derivatives are crucial intermediates in the synthesis of compounds with significant therapeutic potential.[4][16] The ability to easily modify the aldehyde group allows for the systematic exploration of structure-activity relationships (SAR).

-

Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives synthesized from pyrazole aldehydes have been investigated as potential COX-2 inhibitors.[5]

-

Antimicrobial and Antifungal Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of pyrazole derivatives.[4][17] The aldehyde can be converted into Schiff bases or other heterocyclic systems known to possess antimicrobial properties.[16]

-

Oncology: The pyrazole ring is a key component of several kinase inhibitors used in cancer therapy. The derivatization of the C4-position allows for the introduction of pharmacophores that can target the ATP-binding site of various kinases.

-

Organic Electronics: The extended π-systems that can be generated from the aldehyde via condensation reactions make these compounds candidates for research in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Conclusion

This compound is a high-value chemical intermediate, distinguished by its synthetic accessibility via the robust Vilsmeier-Haack reaction and the exceptional versatility of its aldehyde functional group. This guide has provided a technical framework covering its synthesis, characterization, and vast reactivity, underscoring its importance for professionals in drug discovery and materials science. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to confidently and efficiently utilize this compound in their synthetic programs, paving the way for the discovery of novel therapeutics and advanced materials.

References

-

Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]

-

ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]

-

Singh, U. P., & Bhat, H. R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27381. [Link]

-

Sumran, G. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 45-62. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Jadhav, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1), 1-10. [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Hassan, S. Y. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 1(1), 1-18. [Link]

-

Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

Wang, X., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10444-10455. [Link]

-

Varvuolytė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 25(21), 5038. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

Martínez-Lozano, C., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 26(16), 4967. [Link]

-

Reddy, V. N., et al. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Medicinal Chemistry Research, 26(8), 1664-1674. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

-

Bieliauskas, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. PubChemLite - this compound (C11H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpcbs.com [ijpcbs.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity [ouci.dntb.gov.ua]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the SMILES Representation and Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The primary focus is a detailed deconstruction of its Simplified Molecular-Input Line-Entry System (SMILES) notation, offering researchers a foundational understanding of how this crucial machine-readable format represents the molecule's two-dimensional structure. This guide explains the logic behind the canonical SMILES string, COC1=CC=CC=C1N2C=C(C=N2)C=O, by breaking it down into its constituent fragments: the 2-methoxyphenyl group, the 1H-pyrazole core, and the 4-carbaldehyde substituent. Furthermore, this document presents key physicochemical properties and outlines a representative synthetic protocol for this class of compounds, the Vilsmeier-Haack reaction, grounding the theoretical representation with practical laboratory application.

Introduction to this compound

This compound (CAS No: 1013835-99-8) is a substituted pyrazole derivative.[1] The structure is characterized by three key features which are reflected in its nomenclature:

-

A pyrazole ring , a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

-

A 2-methoxyphenyl group attached to the N1 position of the pyrazole ring.

-

A carbaldehyde (or formyl) group (-CHO) substituted at the C4 position of the pyrazole ring.

The pyrazole-4-carbaldehyde scaffold is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential biological activities.[2][3] Understanding its structure through a standardized format like SMILES is fundamental for cheminformatics, database searching, and computational modeling.

Diagram: Molecular Structure Breakdown

The following diagram illustrates the primary structural fragments of the molecule, which form the basis for constructing its SMILES string.

Caption: Key functional components of the target molecule.

Deconstructing the SMILES Notation

SMILES provides a linear text-based representation of a chemical structure. The canonical SMILES for this compound, as indexed in major chemical databases like PubChem, is COC1=CC=CC=C1N2C=C(C=N2)C=O.[1][4]

Foundational SMILES Principles

To understand the derivation, a few core SMILES rules are essential:

-

Atoms: Represented by their elemental symbols (e.g., C, O, N).

-

Bonds: Single bonds are typically implied by adjacency. Double bonds are =, and triple bonds are #.

-

Aromaticity: Aromatic atoms are denoted by lowercase letters (e.g., c, n, o). While valid, the canonical SMILES often uses the Kekulé representation with explicit double bonds.

-

Branches: Side chains are enclosed in parentheses ().

-

Rings: Ring closures are indicated by a number following an atom. When that same number appears again, a bond is created between the two atoms.

Step-by-Step Derivation of the SMILES String

The process of writing the SMILES string involves traversing the molecular graph.

COC1=CC=CC=C1N2C=C(C=N2)C=O

-

CO : The traversal begins with the simplest part of a main fragment, the methyl group (C) of the methoxy substituent, which is connected to an oxygen (O).

-

C1 : This oxygen is attached to a carbon atom of the phenyl ring. This carbon is designated as the opening of the first ring, labeled 1.

-

=CC=CC= : We traverse the phenyl ring, alternating double (=) and implicit single bonds.

-

C1 : The traversal arrives at the last carbon of the ring, which is bonded back to the first carbon, closing ring 1.

-

N2 : The same carbon that closes ring 1 is also attached to a nitrogen atom (N). This nitrogen is part of the pyrazole ring and is designated as the opening of a second ring, labeled 2.

-

C=C : We move along the pyrazole ring from the nitrogen to a carbon, then a double bond to the next carbon.

-

(C=O) : This carbon has a branch, which is the carbaldehyde group. The branch is enclosed in parentheses. Inside, a carbon is double-bonded to an oxygen.

-

C=N : After the branch, the path continues around the pyrazole ring to another carbon, a double bond, and the second nitrogen atom.

-

2 : This second nitrogen is bonded back to the first nitrogen of the pyrazole ring, closing ring 2. The string is now complete.

Diagram: SMILES Derivation Workflow

This flowchart outlines the logical sequence for converting a chemical graph into a SMILES string.

Caption: A generalized workflow for generating SMILES notation.

Physicochemical and Identifier Data

A summary of key computed properties and identifiers is crucial for database management and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | 1-(2-methoxyphenyl)pyrazole-4-carbaldehyde | PubChem[1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 202.21 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC=CC=C1N2C=C(C=N2)C=O | PubChem[1][4] |

| InChI | InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-7-9(8-14)6-12-13/h2-8H,1H3 | PubChem[1] |

| InChIKey | XMYPVLUGOKWAFL-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 1013835-99-8 | PubChem[1] |

| Polar Surface Area | 44.12 Ų | ChemSrc[5] |

| XLogP3 | 1.3 | PubChem[1] |

Representative Synthesis: The Vilsmeier-Haack Reaction

The synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[2][6] This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.

Mechanistic Rationale

The causality behind this choice of protocol lies in the generation of the Vilsmeier reagent , a highly electrophilic chloroiminium ion ([(CH₃)₂N=CHCl]⁺), from the reaction of a phosphoryl halide (like phosphorus oxychloride, POCl₃) with an amide (like N,N-dimethylformamide, DMF). The electron-rich pyrazole ring acts as a nucleophile, attacking the Vilsmeier reagent, which, after hydrolysis during aqueous workup, yields the desired carbaldehyde. This method is field-proven for its reliability in introducing a formyl group onto the pyrazole core.[7]

Diagram: Vilsmeier-Haack Synthesis Workflow

Caption: A simplified workflow for the Vilsmeier-Haack formylation.

Experimental Protocol

The following is a detailed, self-validating protocol adapted from established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[6][7]

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1-(2-methoxyphenyl)-1H-pyrazole (starting material)

-

Ice water

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and an inert gas inlet (Argon or Nitrogen), add anhydrous DMF (4 eq.). Cool the flask to -10 °C using an ice-salt or acetone-dry ice bath. Add POCl₃ (4 eq.) dropwise via the dropping funnel, ensuring the internal temperature remains below 0 °C. Stir the mixture at this temperature for 30-60 minutes until a viscous, white precipitate (the Vilsmeier reagent) forms.

-

Addition of Substrate: Dissolve the starting material, 1-(2-methoxyphenyl)-1H-pyrazole (1 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at room temperature.

-

Reaction: Heat the reaction mixture to 70 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of crushed ice (~200 mL). This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Neutralization: Carefully basify the acidic aqueous mixture by adding solid sodium carbonate or a concentrated NaOH solution until the pH is > 9. A precipitate of the crude product may form.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-